molecular formula C11H11ClN2O B13430677 1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone

1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone

Cat. No.: B13430677
M. Wt: 222.67 g/mol
InChI Key: HVHHXVHBWVUZAP-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone is an organic compound that belongs to the class of heterocyclic compounds It features a pyridinone ring substituted with an aminophenyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone typically involves the reaction of 4-aminophenyl derivatives with chlorinated pyridinone precursors. One common method includes the nucleophilic substitution reaction where 4-aminophenylamine reacts with 3-chloro-5,6-dihydro-2(1H)-pyridinone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium thiolate (KSR) are employed under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated, alkoxylated, or thiolated derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways by binding to DNA or proteins, thereby affecting gene expression or protein function.

Comparison with Similar Compounds

  • 1-(4-Aminophenyl)-2-chloro-3,4-dihydro-1H-pyridinone
  • 1-(4-Aminophenyl)-3-bromo-5,6-dihydro-2(1H)-pyridinone
  • 1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyrimidinone

Uniqueness: 1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a chlorine atom on the pyridinone ring allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-aminophenyl)-5-chloro-2,3-dihydropyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-10-2-1-7-14(11(10)15)9-5-3-8(13)4-6-9/h2-6H,1,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHHXVHBWVUZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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